molecular formula C17H12N2O3 B5771003 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione

1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione

Katalognummer B5771003
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: FOBYSJJSPYUTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays an important role in cognitive function, memory, and synaptic plasticity. PNU-282987 has been extensively studied as a potential therapeutic agent for a range of neurological and psychiatric disorders.

Wirkmechanismus

1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR by 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione leads to the influx of calcium ions into the cell, which triggers a range of downstream signaling pathways that are important for cognitive function, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects in preclinical models. These include the modulation of neurotransmitter release, the reduction of inflammatory cytokines, and the enhancement of synaptic plasticity. 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione is its high selectivity for the α7 nAChR, which allows for the specific modulation of this receptor without affecting other nAChR subtypes. However, 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for the study of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione. One area of focus is the development of more potent and selective agonists of the α7 nAChR, which could improve the efficacy of these compounds as therapeutic agents. Another area of focus is the development of novel delivery methods for 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione, such as nanoparticle-based formulations, which could improve its solubility and bioavailability. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione in vivo, which could inform the development of more effective therapeutic strategies.

Synthesemethoden

The synthesis of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with 2-nitrophenylacetic acid to form the benzoxazole intermediate. This is followed by the reaction of the benzoxazole with ethyl acetoacetate to form the pyrrolidinedione ring system. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.

Wissenschaftliche Forschungsanwendungen

1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has been studied extensively in preclinical models of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In animal models, 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. These findings have led to the development of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione as a potential therapeutic agent for these disorders.

Eigenschaften

IUPAC Name

1-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15-8-9-16(21)19(15)12-5-3-4-11(10-12)17-18-13-6-1-2-7-14(13)22-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBYSJJSPYUTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.